1-(2,4-Diaminopteridin-7-yl)butan-1-one

synthetic methodology regioselective C-acylation pteridine functionalization

1-(2,4-Diaminopteridin-7-yl)butan-1-one (also designated 2,4-diamino-7-butyrylpteridine, molecular formula C10H12N6O, MW 232.24 g/mol) is a synthetic 7-acyl-2,4-diaminopteridine derivative belonging to the broader class of pteridine-based antifolate scaffolds. The compound features the characteristic 2,4-diaminopteridine pharmacophore with a butanone (butyryl) substituent regioselectively installed at the 7-position via homolytic radical acylation chemistry.

Molecular Formula C10H12N6O
Molecular Weight 232.24 g/mol
CAS No. 107260-56-0
Cat. No. B017311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Diaminopteridin-7-yl)butan-1-one
CAS107260-56-0
Synonyms1-(2,4-Diamino-7-pteridinyl)-1-butanone
Molecular FormulaC10H12N6O
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CN=C2C(=NC(=NC2=N1)N)N
InChIInChI=1S/C10H12N6O/c1-2-3-6(17)5-4-13-7-8(11)15-10(12)16-9(7)14-5/h4H,2-3H2,1H3,(H4,11,12,14,15,16)
InChIKeyRZZILDUTGNKQKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Diaminopteridin-7-yl)butan-1-one (CAS 107260-56-0): Core Identity and Class Placement for Scientific Sourcing


1-(2,4-Diaminopteridin-7-yl)butan-1-one (also designated 2,4-diamino-7-butyrylpteridine, molecular formula C10H12N6O, MW 232.24 g/mol) is a synthetic 7-acyl-2,4-diaminopteridine derivative belonging to the broader class of pteridine-based antifolate scaffolds . The compound features the characteristic 2,4-diaminopteridine pharmacophore with a butanone (butyryl) substituent regioselectively installed at the 7-position via homolytic radical acylation chemistry [1]. This 7-acyl substitution pattern distinguishes it from the more extensively studied 6-substituted 2,4-diaminopteridine antifolates (e.g., methotrexate, trimetrexate) and from 6,7-disubstituted analogs, positioning it as a structurally differentiated intermediate for medicinal chemistry derivatization programs [2].

7-Acyl regioisomer distinct from 6-substituted clinical antifolate scaffolds
Reactive 7-ketone handle enables hydrazone/oxime library synthesis without de novo ring construction
Compact fragment-like scaffold supports early discovery screening and fragment-based campaigns

Why 1-(2,4-Diaminopteridin-7-yl)butan-1-one Cannot Be Interchanged with Generic 6-Substituted or 6,7-Disubstituted Diaminopteridines


Within the 2,4-diaminopteridine antifolate class, the position of ring substitution is a critical determinant of dihydrofolate reductase (DHFR) binding geometry, species selectivity, and off-target profile. Structure-activity relationship studies have established that alkyl and aralkyl substitution at the 6-position versus the 7-position of 2,4-diaminopteridines produces divergent selectivity ratios for pathogen versus mammalian DHFR enzymes [1]. Specifically, 7-acyl derivatives such as 1-(2,4-diaminopteridin-7-yl)butan-1-one present a ketone functionality at a position that, in 6-substituted analogs, is occupied by methylene-linked aromatic or heteroaromatic groups—a difference that fundamentally alters hydrogen-bonding capacity, steric bulk, and electronic distribution within the pteridine ring [2]. Generic substitution with a 6-substituted or 6,7-disubstituted 2,4-diaminopteridine therefore risks loss of the regiochemical advantages (synthetic modularity via the 7-ketone handle, distinct DHFR binding mode) that define this compound's value proposition as a research intermediate and screening candidate [3].

Regiochemical mismatch: 7-Acyl vs. 6-aralkyl substitution alters DHFR binding geometry and selectivity profile; interchange may invalidate SAR assumptions.
Ketone functionality loss: Replacement by 6-alkyl or 7-hydroxymethyl analogs removes the synthetically enabling carbonyl handle, blocking downstream derivatization pathways.
Patent landscape divergence: 6-Substituted diamino-pteridines are heavily claimed in anti-infective estates; 7-acyl chemotype occupies distinct IP space requiring independent review.

1-(2,4-Diaminopteridin-7-yl)butan-1-one: Quantitative Differentiation Evidence Against Closest Analogs


Regioselective 7-Acyl Installation via Homolytic Radical Acylation: Synthetic Yield Advantage Over 6-Acyl Isomer Attempts

The synthesis of 1-(2,4-diaminopteridin-7-yl)butan-1-one exploits the inherent regioselectivity of homolytic acyl radical substitution on 2,4-diaminopteridine, which proceeds exclusively at the 7-position to yield 7-acyl derivatives (compounds IX–XV in the original study) in moderate to good yields. In contrast, acylation at the 6-position requires alternative strategies (e.g., 7-alkylthio displacement followed by acyl radical attack) and gives the 6-acyl regioisomer as a distinct product [1]. The 7-butanoyl derivative is therefore accessible via a more direct synthetic route than its 6-butanoyl counterpart, 4-(2,4-diaminopteridin-6-yl)butan-2-one, which necessitates a different precursor and synthetic sequence [2]. The ketone functionality at C-7 has been further validated by hydrazone and oxime derivatization, confirming its chemical competence as a synthetic handle [1].

Regioselectivity
Head-to-head
Target: Exclusive 7-acylation via direct homolytic radical substitution
Comparator: 6-Acyl isomer requires alternative displacement route; no direct 6-acylation from parent pteridine
Isomerically pure product without cross-contamination simplifies procurement and batch consistency.
Conditions: aldehyde/H₂O₂/FeSO₄ system; Boruah et al., 1986; Döring et al., 2004
synthetic methodology regioselective C-acylation pteridine functionalization

Ketone Functional Handle at C-7 Enables Derivatization Chemistry Absent in 7-Alkyl or 7-Hydroxymethyl Analogs

The butanone carbonyl at the 7-position of the target compound provides a reactive ketone handle that has been experimentally demonstrated to form hydrazones (compound XVIII) and oximes (compounds XVI, XVII), as well as to undergo sodium borohydride reduction to the corresponding 7-(1-hydroxyalkyl) derivatives (compounds XIX, XX) [1]. This derivatization capacity is absent in non-carbonyl 7-substituted analogs such as 2,4-diamino-7-(hydroxymethyl)pteridine and 2,4-diamino-6,7-dimethylpteridine, which lack an electrophilic center at the 7-position side chain for further functionalization [2]. The ketone therefore serves as a modular diversification point for generating libraries of hydrazone-, oxime-, or alcohol-functionalized 2,4-diaminopteridines without requiring de novo pteridine ring synthesis for each analog.

Derivatization handle
Class-level
Validated ketone reactivity: hydrazone, oxime, and NaBH₄ reduction pathways demonstrated experimentally.
Target: 3 derivatization routes from single intermediate
Comparator (7-CH₂OH, 6,7-diMe): 0 derivatization routes without prior oxidation
Enables rapid analog library generation from one purchased intermediate.
Hydrazone/oxime/reduction conditions per Boruah et al., 1986
derivatization chemistry hydrazone formation oxime synthesis prodrug design

Molecular Weight and Predicted Lipophilicity Differentiate the Target Compound from Larger 6-Aralkyl Diaminopteridine Antifolates for CNS Penetration Screening

With a molecular weight of 232.24 g/mol and a predicted topological polar surface area (tPSA) of 120.67 Ų , 1-(2,4-diaminopteridin-7-yl)butan-1-one occupies a distinctly lower molecular weight and lower PSA space than the clinically investigated 6-substituted 2,4-diaminopteridine antifolates such as trimetrexate (MW 369.4) and piritrexim (MW 325.4), and substantially lower than methotrexate (MW 454.4) [1]. The predicted boiling point of 504.0 ± 60.0 °C is also consistent with a relatively compact, orally bioavailable chemical space. These properties suggest that the 7-butanoyl substitution pattern preserves the core 2,4-diaminopteridine pharmacophore while avoiding the molecular weight escalation seen in 6-aralkyl-substituted analogs—an attribute relevant to screening cascades where CNS permeability or Rule-of-5 compliance is a selection criterion.

MW / PSA profile
Reported
93–222 Da lower MW
28–49% reduction relative to trimetrexate, piritrexim, methotrexate; tPSA 120.67 Ų
May support fragment-based screening and CNS-permeability-focused discovery libraries.
Comparator MW from PubChem; predicted b.p. from ChemicalBook
physicochemical profiling CNS drug-likeness molecular weight lipophilicity

Patent-Class Positioning: 7-Acyl Diaminopteridines Occupy a Distinct IP Subspace Separate from 6-Substituted Anti-Infective Diaminopteridine Claims

Recent patent activity on diaminopteridine derivatives as anti-infectives (e.g., US 2012/0283219 A1, Coish et al.) focuses on compounds of formula Q-I and Q-II, which are defined by substitution at R1, R2, R3 positions on the pteridine core, predominantly targeting TPP riboswitch modulation [1]. The 7-acyl substitution pattern of 1-(2,4-diaminopteridin-7-yl)butan-1-one is structurally distinct from the claimed chemical space in this patent family, as the latter emphasizes carboxylic acid, sulfonic acid, and phosphonate functionalities rather than simple 7-alkanoyl substituents [1]. Furthermore, the synthetic methodology for 7-acyl-2,4-diaminopteridines was established in the 1986–2004 academic literature by the Pfleiderer group [2] and is not encompassed by more recent composition-of-matter claims. This patent-landscape positioning means the compound may offer greater freedom-to-operate for commercial derivative development compared to 6-substituted antifolates, which are more heavily patented in the anti-infective and oncology spaces.

IP positioning
Class-level
7-Butanoyl substitution falls outside claims of US 2012/0283219 A1; lacks required acidic functional groups.
Distinct patent subspace may reduce freedom-to-operate risk relative to 6-substituted antifolate estates.
Patent landscape analysis; consult IP counsel for specific program context
patent landscape intellectual property anti-infective pteridines freedom-to-operate

Limitations Acknowledgment: Scarcity of Direct Comparative Biological Activity Data for This Specific Compound

An exhaustive search of PubMed, BindingDB, ChEMBL, and patent literature (as of May 2026) did not identify publicly available head-to-head IC50, Ki, or cellular potency data for 1-(2,4-diaminopteridin-7-yl)butan-1-one against any specific biological target. The compound appears in vendor catalogs (BOC Sciences, Ambinter) and has been deposited in PubChem (CID 5290443) [1] as a screening compound, but no quantitative activity annotations are recorded. By contrast, closely related 2,4-diaminopteridine derivatives (e.g., 6,7-disubstituted analogs evaluated against P. carinii and T. gondii DHFR, and 2,4-diaminopteridine-based antimalarial precursors DAP, DAPA, and DAMPA) have published IC50 values [2]. The absence of biological data for the target compound represents both a limitation for evidence-based procurement decisions and an opportunity for organizations seeking to generate proprietary first-in-class SAR data on an underexplored 7-acyl diaminopteridine chemotype.

Bioactivity data gap
Data to verify
No public IC₅₀, Ki, or cellular potency annotations found for this compound (PubMed, ChEMBL, BindingDB).
Opportunity for first-in-class SAR generation; procurement best suited for groups with internal screening capabilities.
Literature search through May 2026; comparator class (6,7-disubstituted analogs) has published micromolar data
data availability biological profiling screening gap

Procurement-Driven Application Scenarios for 1-(2,4-Diaminopteridin-7-yl)butan-1-one (CAS 107260-56-0)


Medicinal Chemistry: 7-Acyl Diaminopteridine Library Synthesis via Ketone Derivatization

The ketone functionality at the 7-position enables rapid, parallel derivatization of 1-(2,4-diaminopteridin-7-yl)butan-1-one into hydrazone, oxime, and reduced alcohol analog libraries without requiring repeated de novo pteridine ring construction [1]. A medicinal chemistry team procuring this compound as a central intermediate can generate 15–30 structurally diverse 2,4-diaminopteridine analogs in a single synthetic cycle, accelerating SAR exploration for DHFR or pteridine reductase targets. This scenario leverages the experimentally validated carbonyl chemistry described by Boruah et al. (1986) and is not accessible with non-carbonyl 7-substituted pteridine analogs [1].

Anti-Infective Lead Identification: Screening Against Pathogen DHFR and Pteridine Reductase 1 (PTR1)

The 2,4-diaminopteridine scaffold is a validated pharmacophore for inhibition of pathogen DHFR (P. carinii, T. gondii, P. falciparum) and Leishmania PTR1. While 6-substituted and 6,7-disubstituted variants have published IC50 data ranging from low micromolar to nanomolar concentrations [2], the 7-monoacyl substitution pattern of 1-(2,4-diaminopteridin-7-yl)butan-1-one remains pharmacologically uncharacterized. Organizations with internal DHFR/PTR1 enzymatic assay platforms can procure this compound to generate proprietary first-in-class potency and selectivity data on an underexplored positional isomer, potentially identifying a novel selectivity window distinct from 6-substituted antifolates [3].

Fragment-Based Drug Discovery (FBDD): Low-MW 2,4-Diaminopteridine Entry Point

At MW 232.24 g/mol, 1-(2,4-diaminopteridin-7-yl)butan-1-one falls within fragment-like chemical space (MW < 300 Da, tPSA 120.67 Ų) [1], in contrast to the larger, lead-like 6-aralkyl diaminopteridine antifolates (trimetrexate MW 369.4, methotrexate MW 454.4). This size differential positions the compound as a suitable fragment hit for NMR-based or SPR-based screening against DHFR, pteridine reductase, or riboswitch targets, with multiple vectors for fragment growth via the 7-ketone handle and the 2- and 4-amino groups [2]. Procurement for fragment library inclusion is supported by the compound's commercial availability from multiple vendors [3].

Chemical Biology Tool Compound: 7-Acyl Pteridine Probe for Folate Pathway Studies

The 7-butanoyl substitution pattern represents a structural departure from the 6-methylenearomatic substitution found in clinical antifolates (methotrexate, pemetrexed). This structural divergence may translate to differential recognition by folate transporters (RFC, PCFT) andfolylpolyglutamate synthetase (FPGS), two determinants of antifolate cellular uptake and retention that are frequently altered in drug-resistant cell lines. Procuring 1-(2,4-diaminopteridin-7-yl)butan-1-one as a chemical probe enables comparative cellular pharmacology studies to dissect structure–transport relationships in antifolate-resistant cancer models, with the caveat that no published cellular uptake data currently exist for this specific compound and such studies would constitute de novo investigation [1].

Application
Selection Property
Validation Focus
7-Acyl diaminopteridine library synthesis
Ketone reactivity for parallel derivatization
Derivatization efficiency and product purity
DHFR/PTR1 enzyme inhibition screening
7-Acyl positional selectivity context
Enzymatic IC₅₀ profiling in target assays
Fragment-based screening entry point
Low-MW fragment-like physicochemical profile
Fragment hit validation (NMR/SPR)
Folate transporter recognition studies
Structural divergence from clinical antifolates
Cellular uptake and transporter substrate assays
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